molecular formula C17H23NO2 B5711259 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one

3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5711259
M. Wt: 273.37 g/mol
InChI Key: CYIBANLEFHOOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is commonly used as a research chemical and has been found to possess various physiological and biochemical effects.

Mechanism of Action

3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one acts as a non-competitive antagonist at the nicotinic acetylcholine receptor. It blocks the binding of acetylcholine to the receptor, thereby preventing the activation of the receptor. This results in the inhibition of the sympathetic nervous system and the reduction of blood pressure.
Biochemical and Physiological Effects:
3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has been found to possess various biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate, making it a useful tool in the treatment of hypertension. It has also been found to possess analgesic properties, making it a potential treatment for pain. 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the release of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is a useful tool in the study of the nervous system and the effects of nicotine on the body. Its ability to block the effects of nicotine makes it a valuable tool in the study of nicotine addiction. However, 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has limitations in lab experiments. Its non-specific binding to other receptors can lead to off-target effects, making it difficult to isolate its effects on specific receptors. Additionally, its short half-life can make it difficult to maintain a consistent concentration in experiments.

Future Directions

There are several future directions for the study of 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one. One potential direction is the development of more specific nicotinic acetylcholine receptor antagonists. This could lead to the development of more targeted treatments for nicotine addiction. Another potential direction is the study of 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one's anti-inflammatory properties. This could lead to the development of new treatments for inflammatory diseases. Additionally, the development of more stable forms of 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one could help to overcome its limitations in lab experiments.

Synthesis Methods

3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is synthesized by reacting 4-methoxyphenethylamine with cyclohexanone in the presence of sodium ethoxide. The reaction yields 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one. The compound is then purified by recrystallization to obtain a pure product.

Scientific Research Applications

3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is commonly used as a research chemical in various scientific fields. It has been found to possess anti-inflammatory, analgesic, and antihypertensive properties. It is also used in the study of the nervous system and the effects of nicotine on the body. 3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has been found to block the effects of nicotine on the body, making it a useful tool in the study of nicotine addiction.

properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(2)11-14(10-15(19)12-17)18-9-8-13-4-6-16(20-3)7-5-13/h4-7,10,18H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIBANLEFHOOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331719
Record name 3-[2-(4-methoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone

CAS RN

328084-58-8
Record name 3-[2-(4-methoxyphenyl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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